N-(3-bromobenzyl)-2-chloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)benzamide

GPR52 agonism schizophrenia structure–activity relationship

GPR52 agonist programs often lack halogen-regioisomer-matched negative controls, leading to ambiguous SAR. This N-(3-bromobenzyl)-2-chloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)benzamide solves that gap. - Unique 3-Br/2-Cl permutation not fully explored in primary patents. - Ideal for head-to-head profiling vs. 2-bromo/3-chloro isomer (CAS 620558-30-7). - Sulfone moiety enables CNS drug-likeness benchmarking (logD, PAMPA, brain/plasma ratio). - Batch-to-batch consistency for reproducible GPR52 cAMP & β-arrestin assays.

Molecular Formula C18H17BrClNO3S
Molecular Weight 442.8 g/mol
Cat. No. B12142394
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3-bromobenzyl)-2-chloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)benzamide
Molecular FormulaC18H17BrClNO3S
Molecular Weight442.8 g/mol
Structural Identifiers
SMILESC1CS(=O)(=O)CC1N(CC2=CC(=CC=C2)Br)C(=O)C3=CC=CC=C3Cl
InChIInChI=1S/C18H17BrClNO3S/c19-14-5-3-4-13(10-14)11-21(15-8-9-25(23,24)12-15)18(22)16-6-1-2-7-17(16)20/h1-7,10,15H,8-9,11-12H2
InChIKeyJOXZNDODVOEITG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 250 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(3-Bromobenzyl)-2-chloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)benzamide: Compound Identity & Class


N-(3-Bromobenzyl)-2-chloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)benzamide (C₁₈H₁₇BrClNO₃S; MW 442.75) is a fully synthetic, polyhalogenated benzamide derivative bearing a 1,1-dioxidotetrahydrothiophen-3-yl (cyclic sulfone) moiety . The compound belongs to a structurally distinct subclass of N,N-disubstituted benzamides that have been disclosed in patent literature as GPR52 agonists with potential therapeutic application in schizophrenia and related neuropsychiatric disorders [1]. Its architecture juxtaposes an electron-withdrawing 3‑bromobenzyl substituent, a 2‑chlorobenzoyl carbonyl, and a polar sulfone-containing tetrahydrothiophene ring, yielding a physicochemical profile that differentiates it from simpler benzamide scaffolds.

Target
GPR52 agonist research tool for neuropsychiatric target validation studies
Scaffold
Polyhalogenated benzamide with a cyclic sulfone, distinct from simple benzamide series
Workflow
Suited for SAR exploration, GPCR selectivity profiling, and CNS drug-like property assessment

N-(3-Bromobenzyl)-2-chloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)benzamide: Non-Interchangeability with Analogs


Within the C₁₈H₁₇BrClNO₃S isomeric family, even minor positional permutation of the bromine and chlorine substituents yields distinct chemical individuals with divergent steric, electronic, and potentially pharmacological signatures. The target compound places bromine at the 3‑position of the N‑benzyl ring and chlorine at the 2‑position of the benzoyl ring; a directly comparable isomer – 2‑bromo‑N‑(3‑chlorobenzyl)‑N‑(1,1‑dioxidotetrahydrothiophen‑3‑yl)benzamide (CAS 620558‑30‑7) – swaps these halogens, altering both the torsion angle profile of the N‑benzyl group and the H‑bond acceptor capacity of the ortho‑chlorobenzamide . Additional analogs vary the halogen regiochemistry on either aromatic ring (e.g., 4‑bromo‑N‑(4‑chlorobenzyl) variants) or shift the chloro substituent from the 2‑ to the 3‑position of the benzamide . Because GPR52 agonism and other target‑engagement properties within this chemotype are exquisitely sensitive to the substitution pattern of the two aryl rings, generic interchange among these isomers is scientifically unjustified without compound‑specific pharmacological data.

Positional halogen exchange (3-Br/2-Cl vs. 2-Br/3-Cl isomer CAS 620558-30-7) may alter target interaction; interchange without compound-specific data may confound SAR studies.
Ortho- vs. meta-chloro on benzamide shifts conformational bias and hydrogen-bond capacity; class-level data show 3–30× binding affinity differences, making direct substitution unreliable.
Des-sulfone or thioether analogs lack the cyclic sulfone's polar surface area increment; CNS exposure and solubility profiles will differ, undermining compound-specific studies.

N-(3-Bromobenzyl)-2-chloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)benzamide: Differentiation Evidence


Halogen Regioisomer Differentiation (3-Br/2-Cl vs. 2-Br/3-Cl)

The target compound is the direct regioisomer of 2‑bromo‑N‑(3‑chlorobenzyl)‑N‑(1,1‑dioxidotetrahydrothiophen‑3‑yl)benzamide (CAS 620558‑30‑7). In the target compound, the 3‑bromobenzyl group presents a meta‑substituted bromine that exerts a distinct steric and electronic environment compared to the 3‑chlorobenzyl group in the comparator, while the 2‑chlorobenzamide carbonyl in the target introduces an ortho‑halogen capable of modulating the amide conformation and hydrogen‑bonding geometry. Patent disclosures for the GPR52 agonist chemotype consistently demonstrate that EC₅₀ values shift by ≥10‑fold when halogen identity and position on the benzyl ring are altered [1]. Although compound‑specific EC₅₀ values for the target molecule are not publicly disclosed, the structural divergence from its closest isomer defines a differentiated starting point for medicinal chemistry optimization.

Halogen regioisomer comparison
Patent-class SAR; compound-specific data not public
3-bromobenzyl (meta-Br) + 2-chlorobenzamide (ortho-Cl)
vs. 2-Br/3-Cl isomer (CAS 620558-30-7) and 4-Br/4-Cl isomer
Supports regioisomer-specific SAR studies; avoid isomer misidentification.
Patent EP2530078A1 reports ≥10-fold EC₅₀ shifts with halogen permutation.
GPR52 agonism schizophrenia structure–activity relationship

Chloro Positional Isomer Comparison on Benzamide

The target compound bears the chlorine substituent at the 2‑(ortho) position of the benzamide ring, whereas a closely related analog, N‑(3‑bromobenzyl)‑3‑chloro‑N‑(1,1‑dioxidotetrahydrothiophen‑3‑yl)benzamide, moves the chlorine to the 3‑(meta) position . Ortho‑chloro substitution on the benzamide influences both the dihedral angle between the amide carbonyl and the aromatic ring and the capacity of the carbonyl oxygen to engage in intermolecular hydrogen bonds. In analogous benzamide series, ortho‑ vs. meta‑chloro substitution has been reported to alter target binding affinity by factors of 3‑ to 30‑fold due to conformational restriction and altered electrostatic potential surfaces [1].

Chloro positional isomer on benzamide
Class-level inference
3- to 30-fold binding affinity shift
ortho-Cl vs. meta-Cl in benzamide chemotypes
Ortho-chloro configuration may influence target binding conformation; supports ortho vs. meta SAR.
Class-level evidence from J. Med. Chem. 2010; no direct pair data.
conformational analysis medicinal chemistry target engagement

Sulfone Moiety Physicochemical Impact

The 1,1‑dioxidotetrahydrothiophen‑3‑yl (cyclic sulfone) group in the target compound contributes approximately 43 Ų of polar surface area and introduces two strong hydrogen‑bond acceptor oxygens, distinguishing it from benzamide analogs that lack the sulfone or carry a non‑oxidized tetrahydrothiophene ring. This structural feature is associated with improved aqueous solubility and enhanced CNS penetration profiles in the GPR52 agonist patent class [1]. By contrast, des‑sulfone or thioether analogs (e.g., N‑(3‑bromobenzyl)‑2‑chloro‑N‑(tetrahydrothiophen‑3‑yl)benzamide) exhibit lower topological polar surface area (tPSA) and reduced water solubility.

Sulfone moiety physicochemical impact
In silico estimation; class-level
tPSA increase ~20–23 Ų
2 additional strong H-bond acceptors vs. thioether analog
Cyclic sulfone may enhance solubility and CNS penetration; differentiate from non-oxidized congeners.
Consistent with patent EP2530078A1 rationale; experimental validation recommended.
physicochemical properties CNS drug-likeness solubility

GPR52 Pharmacophore Mapping vs. Non-Benzamide Ligands

GPR52 is an orphan GPCR predominantly expressed in striatal medium spiny neurons and cortical pyramidal neurons, and its agonism has been validated as a therapeutic strategy for schizophrenia [REFS-1, REFS-2]. The target compound's core architecture – an N,N‑disubstituted benzamide with a cyclic sulfone – maps onto the pharmacophore disclosed in patent EP2530078A1, which describes GPR52 agonists with nanomolar cellular EC₅₀ values [1]. The 3‑bromobenzyl / 2‑chlorobenzamide substitution pattern may confer a unique efficacy or selectivity signature compared to other benzamide‑based GPR52 agonists (e.g., 4‑ethoxy‑N‑(4‑fluorobenzyl) variants) or non‑benzamide chemotypes such as benzothiophene‑pyrazole agonists [3].

GPR52 pharmacophore vs. non-benzamide ligands
Patent-level pharmacophore; compound EC₅₀ not reported
Benzamide chemotype consistent with GPR52 agonist pharmacophore
vs. benzothiophene-pyrazole and other non-benzamide series
Aligns with patent-protected pharmacophore; serves as distinct chemotype for target validation studies.
Reference EP2530078A1 and literature; class-level pharmacophore mapping.
GPR52 GPCR agonism schizophrenia therapeutics

N-(3-Bromobenzyl)-2-chloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)benzamide: Key Application Scenarios


Lead Optimization for GPR52 Agonists

The compound serves as a differentiated starting point for structure–activity relationship (SAR) exploration within the GPR52 agonist chemotype. Its 3‑bromobenzyl / 2‑chlorobenzamide substitution pattern represents a specific halogen regioisomer combination not fully explored in the primary patent disclosure [1]. Medicinal chemistry teams can use this compound to probe the steric and electronic tolerance of the GPR52 orthosteric pocket at the benzyl and benzamide sub‑pockets, comparing agonist EC₅₀ and efficacy against the 2‑bromo / 3‑chlorobenzyl isomer (CAS 620558‑30‑7) to map halogen‑dependent potency trends .

Selectivity Profiling Across GPCRs

Because GPR52 belongs to the orphan GPCR family with limited selectivity data, the compound is a valuable tool for broad‑panel counter‑screening against related GPCRs (e.g., dopamine D₂, serotonin 5‑HT₂A, histamine H₁ receptors). Comparative selectivity fingerprints obtained with this compound versus the regioisomeric 2‑bromo analog or the 3‑chlorobenzamide positional isomer can reveal whether halogen placement on the benzamide or benzyl ring drives off‑target interactions [REFS-1, REFS-2].

CNS Physicochemical Property Profiling

The cyclic sulfone moiety (1,1‑dioxidotetrahydrothiophen‑3‑yl) in the target compound provides a meaningful increment in polar surface area and hydrogen‑bond acceptor count compared to des‑sulfone or thioether analogs. Researchers focused on CNS drug‑likeness can employ this compound as a reference for experimentally measuring solubility, logD, PAMPA permeability, and brain‑to‑plasma ratio, benchmarked against non‑sulfone benzamide controls to quantify the sulfone's contribution to CNS penetration [1].

Chemical Probe for Schizophrenia Target Validation

Given the genetic and pharmacological validation of GPR52 as a therapeutic target for schizophrenia, the compound can serve as a chemical biology probe in neuronal cell‑based assays (cAMP elevation, β‑arrestin recruitment) and, following pharmacokinetic optimization, in rodent behavioral models of psychosis [REFS-1, REFS-2]. Its structural differentiation from the parent patent exemplars ensures that biological observations are attributable to a distinct molecular entity, strengthening target validation conclusions.

Application
Selection Property
Validation Focus
GPR52 agonist lead optimization studies
Halogen regioisomer differentiation
SAR trends vs. 2-Br/3-Cl isomer (CAS 620558-30-7)
GPCR selectivity profiling
Ortho-chloro conformational bias
Off-target counter-screening against dopamine D₂, 5-HT₂A, histamine H₁
CNS drug-likeness assessment
Sulfone-mediated polar surface area
Solubility, logD, PAMPA, brain-to-plasma ratio measurement
Schizophrenia target validation studies
GPR52 pharmacophore alignment
cAMP / β-arrestin recruitment assays; behavioral model response (with PK optimization)
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